(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that combines a thiazolone ring with a tetrahydroisoquinoline moiety and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4,5-dihydro-1,3-thiazol-4-one under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: shares similarities with other thiazolone and isoquinoline derivatives, such as:
Uniqueness
The uniqueness of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its combined structural features, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H21N3OS |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H21N3OS/c1-23(2)18-9-7-15(8-10-18)13-19-20(25)22-21(26-19)24-12-11-16-5-3-4-6-17(16)14-24/h3-10,13H,11-12,14H2,1-2H3/b19-13- |
InChI Key |
ZURSKQFMQVBUGW-UYRXBGFRSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.